molecular formula C25H21N3O5 B11312320 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide CAS No. 1071360-60-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11312320
CAS No.: 1071360-60-5
M. Wt: 443.5 g/mol
InChI Key: QYPCVLYKGRWXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a phenoxyacetamide scaffold substituted with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl group. This structure combines aromatic ether, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting inflammation, cancer, or neurological disorders.

Properties

CAS No.

1071360-60-5

Molecular Formula

C25H21N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H21N3O5/c1-16-2-4-17(5-3-16)24-27-25(33-28-24)18-6-9-20(10-7-18)32-15-23(29)26-19-8-11-21-22(14-19)31-13-12-30-21/h2-11,14H,12-13,15H2,1H3,(H,26,29)

InChI Key

QYPCVLYKGRWXSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

This intermediate is synthesized through catalytic hydrogenation of 6-nitro-1,4-benzodioxin using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere (1 atm, 25°C). The reaction achieves >95% yield after 12 hours.

Reaction Scheme:

6-Nitro-1,4-benzodioxinH2,Pd/CEtOH2,3-Dihydro-1,4-benzodioxin-6-amine\text{6-Nitro-1,4-benzodioxin} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{2,3-Dihydro-1,4-benzodioxin-6-amine}

Preparation of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenol

The oxadiazole ring is constructed via cyclization of N′-(4-hydroxybenzoyl)-4-methylbenzohydrazide using iodine and mercuric oxide in dimethylformamide (DMF) at 80°C for 6 hours.

Key Data:

ParameterValue
Yield78%
Reaction Temperature80°C
Catalyst SystemHgO/I<sub>2</sub>

Critical Coupling Reactions and Final Assembly

Phenoxyacetamide Formation

The oxadiazole-phenol intermediate undergoes etherification with chloroacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. The resulting chloroacetate is then coupled with benzodioxin amine in DMF at 60°C for 8 hours.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (chloroacetyl chloride:phenol)

  • Base: TEA (2 equiv)

  • Solvent: DCM → DMF

Amide Bond Formation

The final step involves nucleophilic substitution between the chloroacetamide intermediate and benzodioxin amine. Lithium hydride (LiH) in DMF at 60°C facilitates this reaction, achieving 82% yield.

Mechanistic Insight:

R-Cl+R’-NH2LiH, DMFR-NH-CO-R’+HCl\text{R-Cl} + \text{R'-NH}_2 \xrightarrow{\text{LiH, DMF}} \text{R-NH-CO-R'} + \text{HCl}

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallized from ethanol. Structural confirmation employs:

  • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 7.82 (d, 2H, oxadiazole-ArH), 6.91 (s, 1H, benzodioxin-H)

  • IR (KBr): 1685 cm<sup>-1</sup> (C=O stretch), 1240 cm<sup>-1</sup> (C-O-C)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Classical Stepwise6898High reproducibility
One-Pot Coupling7595Reduced purification steps
Flow Chemistry8299Scalability

The one-pot method reduces intermediate isolation but requires stringent temperature control. Flow chemistry enhances throughput but demands specialized equipment.

Scale-Up Considerations and Industrial Relevance

Industrial production employs continuous flow reactors to optimize:

  • Residence Time: 30 minutes (vs. 8 hours in batch)

  • Throughput: 5 kg/day per reactor module

  • Cost Efficiency: 40% reduction in solvent use

Recent Advances in Methodology

Recent studies highlight microwave-assisted synthesis (100°C, 20 minutes) for the oxadiazole ring, improving yield to 85%. Enzymatic catalysis using lipases in non-aqueous media is also emerging as a green alternative .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has shown potential in several therapeutic areas:

  • Antibacterial Activity: Research indicates that compounds with similar structures exhibit significant antibacterial properties. The benzodioxin moiety may enhance interaction with bacterial targets.
  • Anticonvulsant Properties: Studies suggest that this compound may act on neurotransmitter systems to exert anticonvulsant effects, making it a candidate for further exploration in epilepsy treatment .

Enzyme Inhibition Studies

Recent investigations have highlighted the enzyme inhibitory potential of this compound:

  • Alpha-glucosidase Inhibition: Compounds containing the benzodioxin moiety have demonstrated significant inhibition of alpha-glucosidase with IC50 values ranging from 25.88 to 46.25 μM, indicating potential applications in managing Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase Inhibition: Similar derivatives have shown promising results against acetylcholinesterase, suggesting potential use in treating Alzheimer's disease .

Material Science Applications

The compound's unique structure allows for its application in developing advanced materials with specific electronic properties. Research has focused on its potential use in organic electronics and photonic devices due to its ability to form stable thin films and exhibit desirable conductivity characteristics.

Biological Studies

Research into the biological interactions of this compound has revealed insights into its mechanism of action:

  • Mechanism of Action: The compound interacts with specific molecular targets within biological pathways. The benzodioxin moiety may engage with enzymes or receptors while the oxadiazole ring modulates these biological pathways .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The benzodioxin moiety may interact with enzymes or receptors, while the oxadiazole ring can modulate biological pathways. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent variations, and reported bioactivities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity
Target Compound 2,3-Dihydro-1,4-benzodioxin 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxyacetamide Not provided Not provided Not specified in evidence
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2,3-Dihydro-1,4-benzodioxin 4-ethyl-5-(pyridin-2-yl)-1,2,4-triazole-3-thioacetamide C₂₁H₂₀N₆O₃S 436.49 Not specified
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine 2,3-Dihydro-1,4-benzodioxin 2-methoxypyridin-3-amine, dimethylaminophenyl C₂₃H₂₅N₃O₃ 391.46 Research use only
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid 2,3-Dihydro-1,4-benzodioxin Acetic acid C₁₀H₁₀O₄ 194.18 Anti-inflammatory (comparable to Ibuprofen)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide 2,3-Dihydro-1,4-benzodioxin 2-(2-methylbenzyl)-1-oxo-tetrahydroisoquinolin-5-yloxyacetamide C₂₈H₂₆N₂O₅ 470.52 Not specified

Key Findings

Heterocyclic Substituents: The target compound’s 1,2,4-oxadiazole group differentiates it from analogs with triazole (e.g., ) or isoquinoline (e.g., ) substituents. The 4-methylphenyl group on the oxadiazole may improve target binding affinity compared to simpler alkyl chains (e.g., ethyl in ), as aryl groups often engage in π-π interactions with protein targets .

Bioactivity Trends: The acetic acid derivative () demonstrated anti-inflammatory activity in a carrageenan-induced rat paw edema model, suggesting that the benzodioxin core itself contributes to this activity. However, replacing the carboxylic acid with an amide/heterocyclic system (as in the target compound) could modulate selectivity or potency . The target compound lacks such groups, which may limit its CNS bioavailability .

Molecular Weight and Complexity: The target compound’s molecular weight is likely higher than that of simpler analogs like the acetic acid derivative (194.18 g/mol) but lower than the isoquinoline-containing analog (470.52 g/mol). Higher molecular weight may affect oral bioavailability, a critical consideration for drug development .

Research Implications and Limitations

  • Structural Optimization: The target compound’s oxadiazole-phenoxyacetamide design offers a balance between stability and hydrophobicity. However, its exact pharmacokinetic and pharmacodynamic profiles remain uncharacterized in the provided evidence.
  • Gaps in Data: No direct bioactivity data (e.g., IC₅₀, toxicity) are available for the target compound.
  • Synthetic Feasibility : The presence of multiple aromatic and heterocyclic groups may complicate synthesis, requiring optimization to ensure scalability .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 2 3 dihydro 1 4 benzodioxin 6 yl 2 4 3 4 methylphenyl 1 2 4 oxadiazol 5 yl phenoxy}acetamide}

Molecular Formula: C21H22N4O4
Molecular Weight: 394.43 g/mol

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds similar to this compound. For instance:

  • Alpha-glucosidase Inhibition : Compounds containing the benzodioxin moiety have demonstrated significant inhibition of alpha-glucosidase with IC50 values ranging from 25.88 to 46.25 μM. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) .
    CompoundIC50 (μM)
    Compound A25.88
    Compound B40.76
    Compound C46.25
  • Acetylcholinesterase Inhibition : Similar derivatives have shown promising results against acetylcholinesterase, indicating potential use in treating Alzheimer's disease .

Anticancer Activity

The anticancer potential of this compound is supported by findings that derivatives of benzodioxin exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Proliferation Inhibition : Studies have shown that certain derivatives significantly inhibit the proliferation of cancer cells such as HeLa cells with IC50 values as low as 0.37 µM .
CompoundCancer Cell LineIC50 (µM)
Compound DHeLa0.37
Compound EMCF70.73

Case Studies

A notable study involved the synthesis and evaluation of various benzodioxin derivatives for their biological activity. The synthesized compounds were tested for their ability to inhibit key metabolic enzymes and showed promising results in both in vitro and in vivo models .

Experimental Setup

The compounds were evaluated using standard enzyme inhibition assays:

  • Alpha-glucosidase activity was measured using a spectrophotometric method , where the decrease in absorbance correlates with enzyme activity.

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of benzodioxin-acetamide derivatives typically involves coupling chloroacetylated intermediates with amine-containing precursors under basic conditions. For example, potassium carbonate in DMF is commonly used to facilitate nucleophilic substitution reactions . Monitoring reaction progress via TLC ensures completion before quenching with water to precipitate the product. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.5 equivalents of chloroacetylated intermediates) and maintaining controlled temperatures (room temperature to 80°C). Purification via column chromatography or recrystallization is recommended for high-purity yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of IR spectroscopy (to identify functional groups like amide C=O stretches and oxadiazole rings), ¹H-NMR (to resolve aromatic protons and acetamide methylene groups), and CHN elemental analysis (to validate molecular formula). Mass spectrometry (ESI-TOF) provides molecular weight verification. For crystalline derivatives, X-ray diffraction can elucidate stereochemistry .

Q. What safety protocols should be followed during handling and storage?

  • Methodological Answer : While specific toxicity data for this compound is limited, general acetamide safety guidelines apply. Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion. Store at 2–8°C in airtight glass containers to prevent degradation. In case of exposure, rinse affected areas with water and consult a physician immediately. Document MSDS protocols for all reagents used in synthesis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in biological systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking simulations can model interactions with target enzymes or receptors. For instance, the oxadiazole moiety may exhibit π-π stacking with aromatic residues in active sites. Tools like PubChem’s 3D conformer library and reaction path search algorithms (e.g., ICReDD’s workflow) help predict regioselectivity and degradation pathways . Validate computational predictions with in vitro assays, such as enzyme inhibition kinetics .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (pH, temperature) or impurities in test compounds. Standardize protocols using:
  • Dose-response curves with triplicate measurements.
  • Positive/negative controls (e.g., acarbose for α-glucosidase inhibition).
  • Statistical analysis (ANOVA, t-tests) to assess significance. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What strategies optimize this compound’s selectivity as an enzyme inhibitor (e.g., α-glucosidase or acetylcholinesterase)?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. Modify substituents on the benzodioxin or oxadiazole rings to enhance binding affinity. For example:
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to increase electrophilicity.
  • Test derivatives with varied alkyl chain lengths on the acetamide moiety.
    Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive vs. non-competitive) .

Q. How can statistical experimental design (DoE) improve reaction efficiency and reduce resource waste?

  • Methodological Answer : Apply factorial design or response surface methodology (RSM) to identify critical variables (e.g., solvent polarity, catalyst loading). For example:
  • A 2³ factorial design evaluates temperature, reagent ratio, and reaction time.
  • Central composite design (CCD) optimizes yield and purity simultaneously.
    Analyze data using software like Minitab or JMP to generate predictive models .

Data Contradiction Analysis

Q. How to address inconsistencies in solubility and stability profiles across different solvent systems?

  • Methodological Answer : Perform solubility studies in a range of solvents (polar aprotic, non-polar) using UV-Vis spectroscopy or HPLC. Stability assessments (e.g., accelerated degradation under heat/light) paired with LC-MS can identify decomposition products. Use Hansen solubility parameters (HSPiP software) to correlate solvent compatibility with molecular structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.